(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC15837784
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19Cl3N2 |
|---|---|
| Molecular Weight | 309.7 g/mol |
| IUPAC Name | [1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H18Cl2N2.ClH/c14-12-1-2-13(15)11(7-12)9-17-5-3-10(8-16)4-6-17;/h1-2,7,10H,3-6,8-9,16H2;1H |
| Standard InChI Key | AKHGKTDCUBNWPF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)Cl.Cl |
Introduction
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C13H19Cl3N2, and it has a molecular weight of approximately 309.7 g/mol . This compound features a piperidine ring substituted with a dichlorobenzyl group and an amine functional group, which are crucial for its biological activity.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits notable biological activity, potentially interacting with various receptors or enzymes involved in neurotransmission or inflammation. Compounds with similar structures have been shown to act as antagonists or agonists at certain receptor sites, indicating potential therapeutic implications in treating conditions such as anxiety, depression, or other neuropsychiatric disorders.
Comparison with Similar Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride | Piperidine with dichlorobenzyl and amine groups | Specific dichlorobenzyl substitution pattern |
| 1-(2-Chlorobenzyl)piperidine | Similar piperidine structure | Single chlorine substitution |
| 1-(3,4-Dichlorobenzyl)piperidine | Similar piperidine structure | Different position of chlorine substituents |
| N-Methylpiperidine | Simplified structure | Lacks aromatic substitution |
Research Findings and Future Directions
Research on (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is ongoing, focusing on its potential pharmacological properties and therapeutic applications. The exploration of its biological activity profile compared to similar compounds is essential in drug design and development processes, aiding researchers in identifying promising candidates for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume